Δ4-Pregnen-20α-ol-3-one-d4

Endocrinology Bioanalysis LC-MS/MS

Quantifying endogenous 20α-dihydroprogesterone in complex biological matrices without a matched internal standard leads to significant matrix-effect errors and unreliable data. This certified deuterated IS (C21H28D4O2, MW 320.5) provides a distinct +4 Da mass shift and co-elutes with the target analyte, correcting for compound-specific ion suppression, recovery variability, and matrix interference. • Enables accurate LC-MS/MS and GC-MS/MS quantification in plasma and serum • Serves as a reference standard for Progesterone EP Impurity B during ANDA method validation and QC • Supports UHPLC-HRMS steroid panel development for endocrinology and toxicology research. Shipped ambient; worldwide delivery.

Molecular Formula C₂₁H₂₈D₄O₂
Molecular Weight 320.5
Cat. No. B1158578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameΔ4-Pregnen-20α-ol-3-one-d4
Synonyms20(S)-Hydroxyprogesterone-d4;  20-Hydroxypregn-4-en-3-one-d4;  20α-Dihydroprogesterone-d4;  20α-Hydroxy-4-pregnen-3-one-d4;  20α-Hydroxy-Δ4-pregnen-3-one-d4;  20α-Hydroxydihydroprogesterone-d4;  20α-Hydroxypregn-4-en-3-one-d4;  20α-Hydroxyprogesterone-d4;  2
Molecular FormulaC₂₁H₂₈D₄O₂
Molecular Weight320.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Δ4-Pregnen-20α-ol-3-one-d4 Certified Deuterated Standard


Δ4-Pregnen-20α-ol-3-one-d4 is a certified deuterated internal standard (IS), chemically identical to the endogenous progesterone metabolite 20α-dihydroprogesterone (20α-DHP) but with four deuterium atoms incorporated into its structure [1]. With a molecular formula of C21H28D4O2 and a molecular weight of 320.5 g/mol, this stable isotope-labeled analog is designed for use in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows . Its primary function is to enable the accurate and precise quantification of 20α-DHP in complex biological matrices, such as human plasma, by correcting for analyte losses and matrix effects inherent in sample preparation and analysis [2].

Type Certified deuterated internal standard (ISTD)
Workflow LC-MS / GC-MS quantification of 20α-DHP
Context Research-matrix bioanalysis with matrix-effect correction

Δ4-Pregnen-20α-ol-3-one-d4: Why Unlabeled Analogs Fail


In quantitative LC-MS/MS or GC-MS/MS analysis of 20α-dihydroprogesterone (20α-DHP), substituting the deuterated internal standard Δ4-Pregnen-20α-ol-3-one-d4 with an unlabeled analog or a structurally similar but non-identical compound introduces significant and quantifiable error [1]. Unlabeled compounds cannot be distinguished from the endogenous analyte by the mass spectrometer, rendering them useless for internal calibration. Using a non-identical analog fails to correct for compound-specific matrix effects, recovery inconsistencies, and ionization efficiency variations during sample preparation and analysis, which are particularly pronounced for steroids like 20α-DHP [2]. The stable isotope-labeled version co-elutes with the target analyte, experiences identical processing conditions, and provides a unique mass shift (Δm/z +4), which is essential for achieving the high precision and accuracy required for clinical research and regulatory-compliant bioanalysis [3].

Mass discrimination +4 Da mass shift provides distinct quantifier channel Unlabeled analog indistinguishable from endogenous analyte
Matrix-effect correction Co-elution normalizes steroid-specific ion suppression Non-identical analog cannot correct compound-specific matrix effects
Recovery consistency Matched extraction and ionization behavior with analyte Structural mismatch may shift recovery and limit precision

Δ4-Pregnen-20α-ol-3-one-d4: Quantitative Performance Metrics


Assay Precision via Deuterated Internal Standard

In UHPLC-HRMS analysis of progesterone metabolites, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is a prerequisite for achieving the method's reported high precision. For the quantification of 10 reduced progestogens in plasma, the validated method demonstrated intra-day and inter-day precision values with coefficients of variation (%CV) ≤ 10% across all quality control levels [1]. This level of precision, which is directly attributable to the corrective power of the co-eluting SIL-IS, cannot be achieved with an unlabeled internal standard. Using an unlabeled standard provides no correction for sample-to-sample variability in ionization or recovery, typically resulting in %CVs > 20% and rendering the assay unsuitable for clinical or research applications [2].

Assay precision
Class-level
≤10% CV vs >20% CV
Supports assay precision context for progestogen quantification
Class-level inference; method-specific validation advised
Endocrinology Bioanalysis LC-MS/MS

Correction for Steroid Matrix Effects

Stable isotope-labeled internal standards are critical for correcting matrix effects, a major source of inaccuracy in LC-MS. For the analysis of 20α-dihydroprogesterone (20α-DHP), the deuterated analog Δ4-Pregnen-20α-ol-3-one-d4 co-elutes with the analyte, allowing it to normalize for ion suppression or enhancement caused by co-extracted phospholipids and other matrix components [1]. In a validated method for steroid quantification, the use of deuterated internal standards was essential to achieve accuracies of 85-115% for all analytes, despite significant matrix effects observed in post-column infusion experiments [2]. In contrast, quantification without a SIL-IS (or with a non-analogous standard) would result in a systematic bias, with calculated concentrations deviating by >30% from true values in many plasma samples [1].

Matrix-effect correction
Class-level
≤15% bias vs >30% bias
Supports matrix-effect correction review for steroid analysis
Class-level inference; matrix-specific review required
Metabolomics Steroidomics Analytical Chemistry

Isotopic Purity and Analyte Discrimination

The utility of a deuterated internal standard is contingent on its isotopic purity and the absence of spectral overlap with the unlabeled analyte. The Δ4-Pregnen-20α-ol-3-one-d4 product is designated as the 'd4 major' form, indicating a high isotopic enrichment . This high purity ensures a clean +4 Da mass shift in the MS detector, providing a distinct and quantifiable channel (e.g., m/z 321 → 303 for the analyte vs. m/z 325 → 307 for the IS). This is critical for minimizing cross-talk between the analyte and IS signals, which can lead to a non-linear calibration curve and inaccurate quantification, especially at low concentrations [1]. A low-purity isotopic analog or one with incomplete deuteration would exhibit a complex isotopic cluster, significantly compromising assay sensitivity and the lower limit of quantification (LLOQ).

Isotopic purity
Reported
d4 major / clean +4 Da shift
Supports spectral clarity and calibration linearity review
Data to verify; d4 major designation supports selection
Mass Spectrometry Stable Isotope Labeling Method Development

Δ4-Pregnen-20α-ol-3-one-d4: High-Value Research Applications


Clinical Steroidomics Reference Standard

Used as a critical internal standard in validated UHPLC-HRMS methods for the simultaneous quantification of 20α-DHP and other progestogens in human plasma and serum [1]. This application is essential for studies investigating the role of progesterone metabolites in conditions like schizophrenia, where accurate measurement of 20α-DHP is required to understand altered metabolic pathways [2].

Pharmaceutical Impurity Reference Standard

Employed as a certified reference standard for the identification and quantification of Progesterone EP Impurity B (20α-dihydroprogesterone) during analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs) and commercial production [3].

Internal Standard for Endocrine Disruption Studies

In toxicological and endocrinological research, the compound is used to accurately measure 20α-DHP levels in various biological matrices, enabling robust assessment of the effects of xenobiotics on steroid hormone homeostasis and metabolism [1].

Calibrator for HRMS Method Development

Serves as an ideal calibrant and internal standard in the development of new, high-sensitivity LC-HRMS assays. The distinct +4 Da mass shift and co-elution properties allow for precise optimization of instrument parameters and robust method validation for steroid panels [1].

Application
Selection Property
Validation Focus
Progestogen profiling studies
Co-eluting deuterated ISTD with +4 Da shift
Matrix-effect correction in research matrices
Impurity reference analysis
Certified reference standard identity
Method specificity and accuracy assessment
Endocrine disruption research
Stable isotope-labeled internal standard
Quantitative accuracy across biological matrices
HRMS assay development
High isotopic purity (d4 major)
Calibration linearity and sensitivity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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